molecular formula C18H17F2NO4S B7437575 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide

3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide

Cat. No. B7437575
M. Wt: 381.4 g/mol
InChI Key: BYZVNADGYDOMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide, also known as DMOBA, is a novel compound that has been recently discovered and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various areas of research.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer growth and progression. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the activity of HDACs. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in lab experiments is its potential applications in cancer treatment and neurodegenerative disorders. It has been found to exhibit promising properties in these areas of research and can be a useful tool in studying the mechanisms of cancer growth and neurodegeneration. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method of this compound is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for further research on 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide. One area of research is to study its potential applications in other areas of medical research, such as cardiovascular disease and diabetes. Another area of research is to study the mechanism of action of this compound in more detail, to better understand how it exerts its biological effects. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide involves a series of chemical reactions starting from 2,6-difluoroaniline and 3-(methylsulfonylmethyl)oxetan-3-ol. The first step involves the reaction of 2,6-difluoroaniline with 2-chloroacetyl chloride to form 2,6-difluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with sodium hydride and 3-(methylsulfonylmethyl)oxetan-3-ol to form this compound. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to exhibit potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which can help in preventing metastasis.
This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound can cross the blood-brain barrier and has neuroprotective properties. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4S/c1-26(23,24)11-18(9-25-10-18)21-17(22)13-5-2-4-12(8-13)16-14(19)6-3-7-15(16)20/h2-8H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZVNADGYDOMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(COC1)NC(=O)C2=CC=CC(=C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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